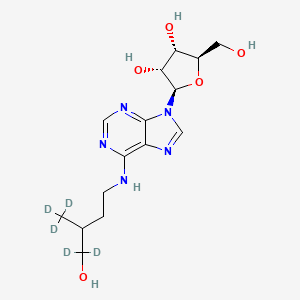
Dihydrozeatin Riboside-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrozeatin Riboside-d5 is a deuterated form of dihydrozeatin riboside, a type of cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. This compound is used in scientific research to study the metabolism and function of cytokinins in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrozeatin Riboside-d5 involves the incorporation of deuterium atoms into the dihydrozeatin riboside molecule. One efficient method for synthesizing deuterated dihydrozeatin and its riboside involves the use of deuterated reagents and solvents under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Dihydrozeatin Riboside-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Dihydrozeatin Riboside-d5 has several applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of cytokinins.
Biology: It helps in understanding the role of cytokinins in plant growth and development.
Medicine: Research on cytokinins can lead to the development of new drugs and therapies.
Industry: It is used in agricultural research to improve crop yields and resistance to environmental stress
Mechanism of Action
Dihydrozeatin Riboside-d5 exerts its effects by mimicking the action of natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that promote cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- Trans-zeatin riboside
- Cis-zeatin riboside
- Isopentenyl adenine riboside
Uniqueness
Dihydrozeatin Riboside-d5 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium atoms provide stability and allow for precise tracking of the compound in metabolic studies .
Conclusion
This compound is a significant compound in the study of cytokinins, offering insights into their chemical properties, biological functions, and potential applications in various fields. Its unique deuterated form makes it an invaluable tool for researchers.
Properties
Molecular Formula |
C15H23N5O5 |
|---|---|
Molecular Weight |
358.40 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]butyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1/i1D3,4D2 |
InChI Key |
DBVVQDGIJAUEAZ-WSLGFIAHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C([2H])([2H])O |
Canonical SMILES |
CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















